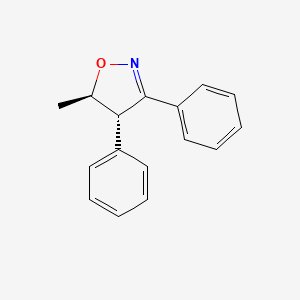
Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole typically involves [3+2] cycloaddition reactions. One common method is the reaction between nitrile oxides and alkenes. For example, benzonitrile N-oxide can react with 3-nitroprop-1-ene to form the desired isoxazole derivative . The reaction conditions often involve mild temperatures and the use of catalysts to enhance selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the availability of starting materials and the cost-effectiveness of the process are crucial factors in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to dihydroisoxazole or tetrahydroisoxazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce dihydroisoxazoles .
Applications De Recherche Scientifique
Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-diphenyl-4-isoxazoline: Similar in structure but lacks the methyl group at the 5-position.
3,5-diphenylisoxazole: Contains a fully aromatic isoxazole ring without the dihydro component.
5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole: Contains a nitro group instead of a methyl group
Uniqueness
Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the dihydroisoxazole ring contribute to its distinct properties compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C16H15NO |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
(4S,5R)-5-methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-12,15H,1H3/t12-,15+/m1/s1 |
Clé InChI |
KAPFTIZPVUKFER-DOMZBBRYSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


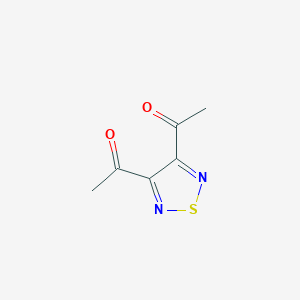
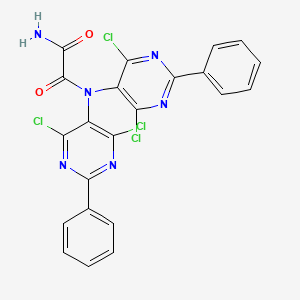
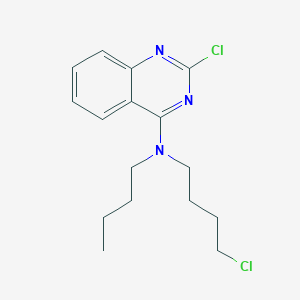
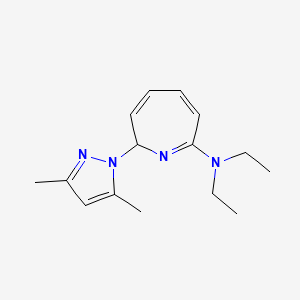
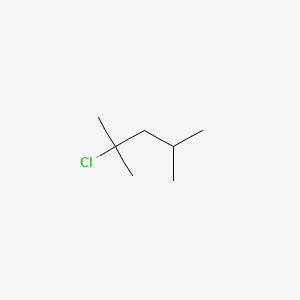
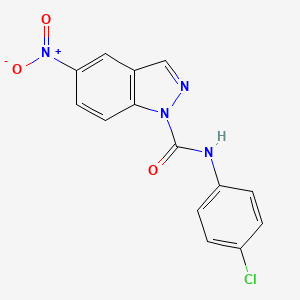
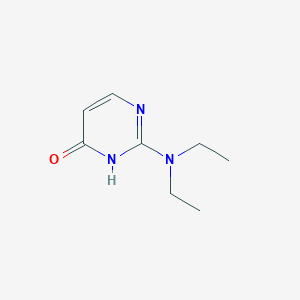
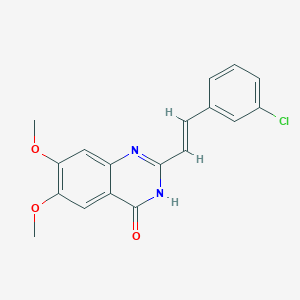
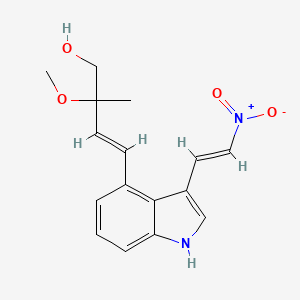
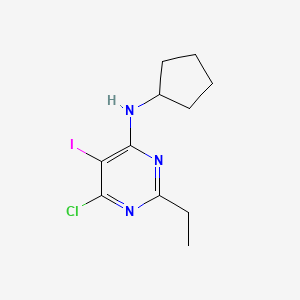
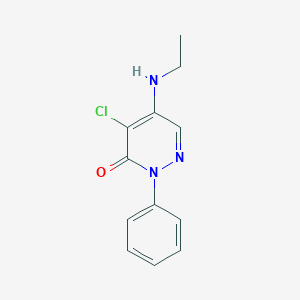
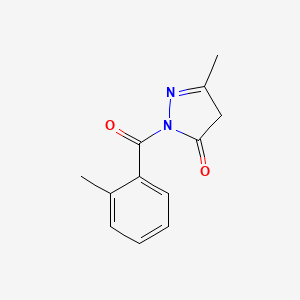
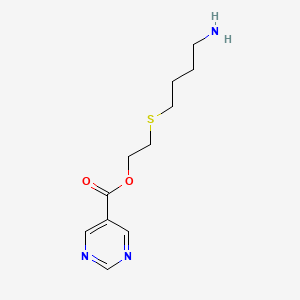
![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)
